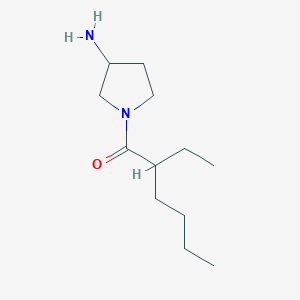![molecular formula C12H16N2O2 B1468149 4-[(3-氨基吡咯烷-1-基)甲基]苯甲酸 CAS No. 1340225-73-1](/img/structure/B1468149.png)
4-[(3-氨基吡咯烷-1-基)甲基]苯甲酸
描述
Synthesis Analysis
The synthesis of compounds like 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is characterized by the presence of a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are likely to be influenced by the properties of the pyrrolidine ring . The ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the molecule’s stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are influenced by its molecular structure, which includes a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid , is widely utilized in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel biologically active compounds. The presence of the pyrrolidine ring can influence the stereochemistry of the molecule, contributing to its three-dimensional shape and potentially affecting its interaction with biological targets.
Pharmacophore Development
In drug discovery, the pyrrolidine ring is often used to explore pharmacophore space efficiently. The sp3-hybridization of the ring allows for a diverse range of interactions with biological targets, which can be crucial for developing selective and potent drugs .
ADME/Tox Optimization
The introduction of nitrogen heterocycles like pyrrolidine can be strategically employed to modify physicochemical parameters, optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Structural Diversity in Lead Compounds
Heteroatomic saturated ring systems, such as pyrrolidine, enable greater structural diversity in lead compounds. This diversity is essential for generating unique molecules with the potential for high biological activity .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring means that different stereoisomers can have different biological profiles. This is due to the varying spatial orientation of substituents, which can lead to different binding modes to enantioselective proteins .
Therapeutic Applications
Compounds containing the pyrrolidine ring have been investigated for their therapeutic potential. For instance, selective activation of the SST5 receptor, which inhibits insulin secretion from pancreatic β-cells, has been explored using nonpeptide selective SST5 agonists with pyrrolidine structures .
未来方向
The future directions for research on 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications in drug discovery . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for the design of new compounds with different biological profiles .
作用机制
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various targets, including aurora a kinase . Aurora A kinase is upregulated in many human cancers and stabilizes MYC-family oncoproteins .
Mode of Action
Pyrrolidine-based compounds have been reported to interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives can inhibit Aurora A kinase activity and reduce levels of cMYC and MYCN .
Biochemical Pathways
It is known that the inhibition of aurora a kinase by pyrrolidine-based compounds can lead to a decrease in the levels of myc-family oncoproteins , which play a crucial role in cell proliferation and growth.
Pharmacokinetics
A compound with a similar structure, 3-{4-[(3s)-3-aminopyrrolidin-1-yl]-5-(4-methyl-1h-1,3-benzodiazol-2-yl)pyridin-3-yl-5-fluorobenzonitrile (crn02481), showed good pharmacokinetic profiles in both male sprague dawley rats and beagle dogs .
Result of Action
The inhibition of aurora a kinase by pyrrolidine-based compounds can lead to a decrease in the levels of myc-family oncoproteins , which could potentially inhibit tumor growth and progression.
属性
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-5-6-14(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11H,5-8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEKLQJLWPCXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)


![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)





![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)